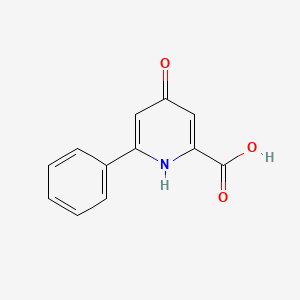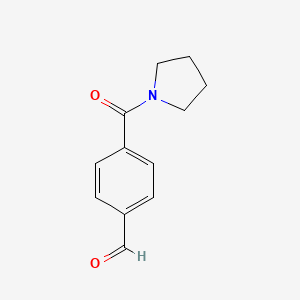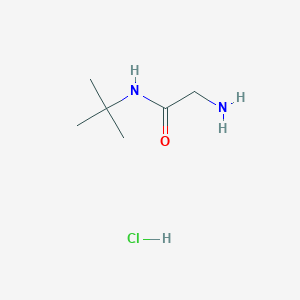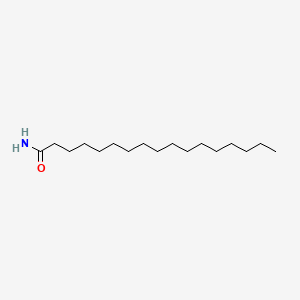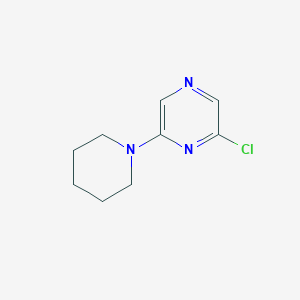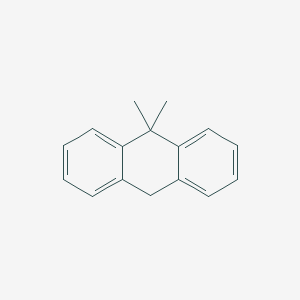
9,9-Dimethyl-9,10-dihydroanthracene
Overview
Description
9,9-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9th position and the saturation of the 9th and 10th positions, resulting in a dihydro structure. This compound is notable for its unique structural features, including a central benzene ring that adopts a boat conformation .
Preparation Methods
The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene can be achieved through several methods:
Reduction of Anthracene Derivatives: One common method involves the reduction of anthracene derivatives using sodium in ethanol or magnesium.
Coupling Reactions: Another approach is the coupling of benzyl chloride using aluminum chloride as a catalyst.
Industrial Production: Industrially, the compound can be synthesized through large-scale reduction processes, often involving catalytic hydrogenation techniques to ensure high yield and purity.
Chemical Reactions Analysis
9,9-Dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, where the methyl groups and the dihydro structure influence the reactivity and selectivity of the reactions.
Scientific Research Applications
9,9-Dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene involves its ability to participate in electron transfer processes. The compound can act as a hydrogen donor in transfer hydrogenation reactions, facilitating the reduction of various substrates. Its molecular structure allows for interactions with specific molecular targets, influencing pathways involved in oxidation and reduction reactions .
Comparison with Similar Compounds
9,9-Dimethyl-9,10-dihydroanthracene can be compared with other similar compounds:
9,10-Dimethylanthracene: This compound has a similar structure but lacks the dihydro feature, resulting in different reactivity and applications.
9,10-Dihydroanthracene: This compound is similar but does not have the methyl groups at the 9th position, affecting its chemical properties and reactivity.
9-Aminomethyl-9,10-dihydroanthracene: This derivative is used in biological studies for its interaction with specific receptors.
Properties
IUPAC Name |
10,10-dimethyl-9H-anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGDEVGYRDRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482389 | |
| Record name | 10,10-dimethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42332-94-5 | |
| Record name | 10,10-dimethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


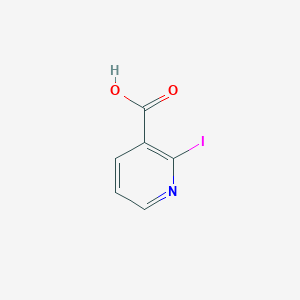
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
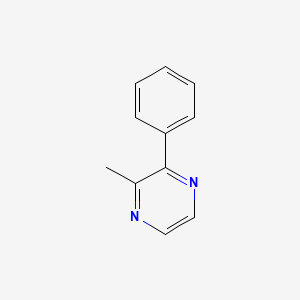

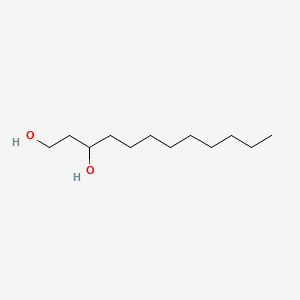
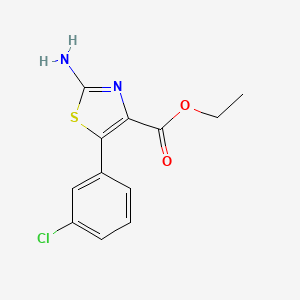
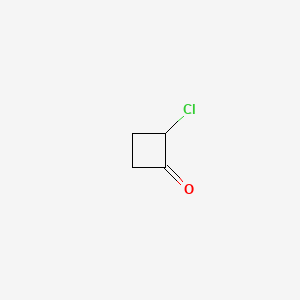
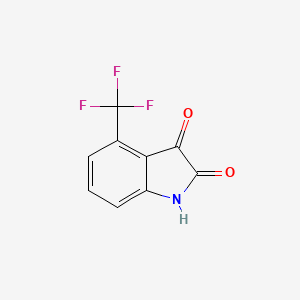
![7-CHLORO-3-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B1601374.png)
